ラデゾリド

説明

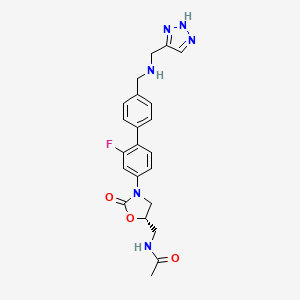

Radezolid (INN, codenamed RX-1741) is a novel oxazolidinone antibiotic being developed by Melinta Therapeutics, Inc. for the treatment of bacterial acne . It has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections .

Synthesis Analysis

Radezolid was synthesized with small modifications according to the methods described in the literature . . The intermediate products of RAD synthesis were characterized using 1H- and 13C-NMR, as well as the 2D correlation HSQC and HMBC .

Molecular Structure Analysis

Radezolid has a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . Its molecular formula is C22H23FN6O3 .

Chemical Reactions Analysis

The intermediate products of Radezolid synthesis were studied using infrared radiation (FT-IR), Raman scattering, and electronic circular dichroism (ECD) spectroscopy . The full spectral characteristics of key intermediates obtained from the chiral pool synthesis to the finished product of Radezolid were summarized and compared .

Physical And Chemical Properties Analysis

Radezolid has a molecular weight of 438.5 g/mol . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 112.24 . The XLogP value is 3.33 .

科学的研究の応用

抗菌活性

ラデゾリドは、中国からの黄色ブドウ球菌臨床分離株のプランクトン増殖に対して強い阻害効果を示すことが知られています。 ラデゾリドは、最小発育阻止濃度(MIC)が0.125~0.5 mg/Lの範囲にあることが示されており、これはリネゾリドよりも大幅に低く、より強い抗菌活性を示しています .

抗バイオフィルム形成

この化合物は、黄色ブドウ球菌に対して強力な抗バイオフィルム活性も示します。 クリスタルバイオレットアッセイを用いて、ラデゾリドの性能をリネゾリドとコンテゾリドと比較したところ、ラデゾリドはバイオフィルム形成を抑制する可能性があることが示されました .

プロテオミクス解析

ラデゾリドで処理した黄色ブドウ球菌の定量的プロテオミクス解析が行われ、薬剤によって誘発されるタンパク質発現の変化を理解することで、分子レベルでの作用機序についての知見が得られました .

遺伝子変異解析

ラデゾリド誘発性耐性黄色ブドウ球菌における遺伝子変異を特定するために、全ゲノムシーケンスが用いられてきました。これは、耐性機構を理解し、細菌の耐性を克服するための戦略を開発するために不可欠です .

オキサゾリジノン系抗生物質の比較

ラデゾリドは、オキサゾリジノン系抗生物質に属し、その特徴は、リネゾリド、スモテゾリド、エペレゾリド、コンテゾリド、ポジゾリド、テディゾリド、デルパゾリド、TBI-223など、このクラスの他のメンバーと比較して議論されることがよくあります。 この比較分析は、この抗生物質クラスにおけるラデゾリドのユニークな特性と潜在的な用途を特定するのに役立ちます .

作用機序

Target of Action

Radezolid, a novel oxazolidinone antibiotic, primarily targets the Ribosome-binding protein 1 and the 50S ribosomal protein L1 . These proteins play a crucial role in bacterial protein synthesis. By inhibiting these targets, Radezolid disrupts the protein synthesis process, leading to bacterial growth inhibition .

Mode of Action

Radezolid acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. As a result, Radezolid disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

It is known that radezolid interferes with the protein synthesis pathway in bacteria by binding to the 23s rrna of the 50s ribosomal subunit . This action disrupts the formation of the 70S initiation complex, a critical component in the translation process of protein synthesis .

Pharmacokinetics

Radezolid exhibits unique pharmacokinetic properties. It accumulates about 11-fold in phagocytic cells , with approximately 60% of the drug localized in the cytosol and about 40% in the lysosomes of the cells . The accumulation is rapid and reversible, with half-lives of approximately 6 minutes for uptake and 9 minutes for efflux . These properties suggest that Radezolid may have a broad distribution in the body, potentially reaching high concentrations at sites of infection .

Result of Action

Radezolid’s action results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . It has been shown to have a strong inhibitory effect on the planktonic growth and biofilm formation of Staphylococcus aureus clinical isolates . Moreover, Radezolid has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections .

Action Environment

The action of Radezolid can be influenced by various environmental factors. For instance, its accumulation in phagocytic cells is pH-dependent, with accumulation reduced to 20-30% of control values for cells in medium at a pH of less than 6 . Furthermore, the anti-biofilm activity of Radezolid against Staphylococcus aureus was demonstrated to be more robust with subinhibitory concentrations in a low serum content medium . These findings suggest that the physiological environment can significantly impact the action, efficacy, and stability of Radezolid.

特性

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNOGHPGJANSW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007238 | |

| Record name | Radezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869884-78-6 | |

| Record name | Radezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Radezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Radezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

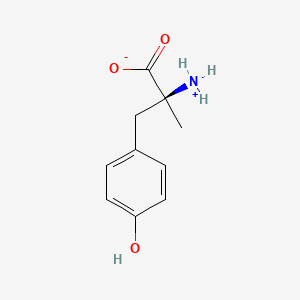

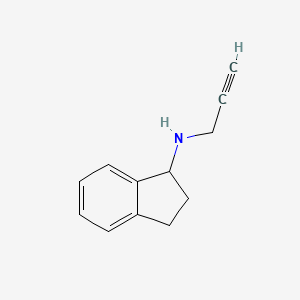

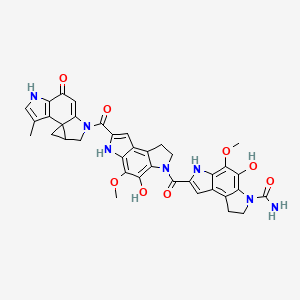

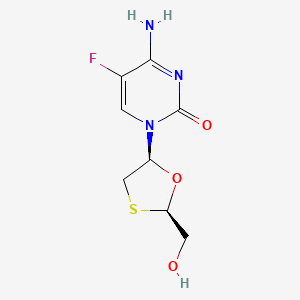

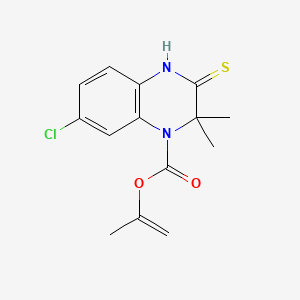

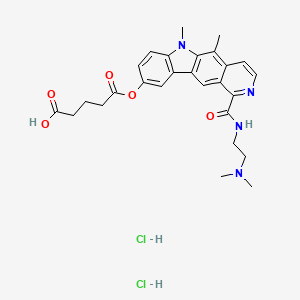

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Radezolid?

A1: Radezolid is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]

Q2: How does Radezolid's binding to the ribosome differ from that of Linezolid?

A2: While both Radezolid and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both Radezolid and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []

Q3: How does the structure of Radezolid contribute to its antibacterial activity?

A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of Radezolid and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases Radezolid's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []

Q4: What is the current understanding of the pharmacokinetic properties of Radezolid?

A5: Radezolid exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]

Q5: What are the potential applications of Radezolid in the clinical setting?

A6: Radezolid has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)

![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)

![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)

![N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680432.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)